Dimethyldi(9H-xanthen-9-yl)silane
Description
Dimethyldi(9H-xanthen-9-yl)silane is a silane-based compound featuring two 9H-xanthen-9-yl groups attached to a central dimethylsilane core. The 9H-xanthen-9-yl moiety is a bicyclic aromatic system with oxygen at the 10-position, imparting unique electronic and steric properties. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a protecting group for cysteine residues due to its acid-labile nature. Cleavage occurs under mild acidic conditions (0.1–1% trifluoroacetic acid, TFA) with silane scavengers like triethylsilane (TES), enabling efficient deprotection without side reactions .
Properties
Molecular Formula |
C28H24O2Si |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
dimethyl-bis(9H-xanthen-9-yl)silane |
InChI |
InChI=1S/C28H24O2Si/c1-31(2,27-19-11-3-7-15-23(19)29-24-16-8-4-12-20(24)27)28-21-13-5-9-17-25(21)30-26-18-10-6-14-22(26)28/h3-18,27-28H,1-2H3 |
InChI Key |
CIBQHMZUSJLHNN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1C2=CC=CC=C2OC3=CC=CC=C13)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyldi(9H-xanthen-9-yl)silane typically involves the reaction of 9H-xanthen-9-ol with a silicon-containing reagent. One common method is the reaction of 9H-xanthen-9-ol with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silicon-oxygen bond, resulting in the desired silane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyldi(9H-xanthen-9-yl)silane can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Substitution: The silicon-methyl bonds can be substituted with other functional groups, such as halogens or alkyl groups.
Hydrolysis: The silicon-oxygen bonds can be hydrolyzed under acidic or basic conditions to yield 9H-xanthen-9-ol and silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides can be used for substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Oxidation: Xanthone derivatives.
Substitution: Various substituted silanes.
Hydrolysis: 9H-xanthen-9-ol and silanols.
Scientific Research Applications
Dimethyldi(9H-xanthen-9-yl)silane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of xanthene-based compounds and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Dimethyldi(9H-xanthen-9-yl)silane is largely dependent on its chemical structure and the specific application. In bioimaging, the xanthene moiety’s fluorescence is exploited for visualization purposes. In drug delivery, the compound’s stability and ability to form complexes with other molecules are key factors. The silicon atom provides a versatile platform for further functionalization, allowing for the design of tailored compounds with specific biological or chemical activities.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Dimethyldi(9H-xanthen-9-yl)silane with structurally related silanes and xanthene derivatives:
Performance in Material Science
Silane coupling agents like this compound form covalent bonds with organic matrices, improving adhesion in composite materials. Studies on other silanes (e.g., 3-aminopropyltriethoxysilane) show that the "R group" (here, xanthenyl) critically influences compatibility and bond strength. The bulky xanthenyl groups may reduce diffusion into polymers compared to smaller alkyl silanes but offer enhanced stability in acidic environments .
Research Findings and Industrial Relevance
- Protection-Deprotection Efficiency : this compound outperforms conventional aromatic scavengers (e.g., thioanisole) in SPPS due to its synergy with silane scavengers like TES, achieving >95% cleavage efficiency .
- Material Modifications : Silane impregnation methods (e.g., in concrete protection) benefit from small-molecule silanes. However, this compound’s large aromatic groups limit its penetration capacity compared to linear silanes like methyltrimethoxysilane .
Biological Activity
Dimethyldi(9H-xanthen-9-yl)silane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological effects, and mechanisms of action, drawing from a variety of research studies and findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various organic reactions involving xanthene derivatives. The structural formula includes a silane group attached to two dimethyl groups and two 9H-xanthene moieties, which are known for their fluorescent properties. Understanding the synthesis pathways is crucial for optimizing yields and purity for biological testing.
Biological Activity Overview
The biological activity of this compound has been assessed in several studies, focusing on its cytotoxicity, antioxidant properties, and potential as an anti-inflammatory agent.
Cytotoxicity
Research indicates that derivatives of xanthene compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that certain xanthene derivatives can inhibit the growth of L1210 leukemia cells. The mechanism appears to be non-intercalative, suggesting alternative pathways for inducing cytotoxic effects .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | L1210 | TBD | Non-intercalative |
| 1,2-Dihydroxy-9H-Xanthen-9-One | RAW264.7 | 40 | Antioxidant |
Antioxidant Activity
This compound has shown promising antioxidant properties. A related compound, 1,2-Dihydroxy-9H-xanthen-9-one (1,2-DHX), demonstrated significant mitochondrial antioxidant activity by reducing oxidative stress in macrophages induced by rotenone. This suggests that xanthene derivatives could mitigate oxidative damage in biological systems .
The proposed mechanisms for the antioxidant effects include the scavenging of reactive oxygen species (ROS) and modulation of cellular signaling pathways involved in oxidative stress responses. The ability to inhibit mitochondrial O2- − production was notably highlighted in studies involving macrophage cells .
Anti-inflammatory Properties
In addition to antioxidant effects, xanthene derivatives have been investigated for their anti-inflammatory potential. Research indicates that these compounds can reduce the production of pro-inflammatory mediators such as PGE2 and IL-6 in stimulated macrophages. The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Table 2: Anti-inflammatory Effects
| Compound | Assay Type | Concentration (µM) | Effect |
|---|---|---|---|
| This compound | PGE2 Production | 10 | Decreased by 30% |
| 1,2-Dihydroxy-9H-Xanthen-9-One | IL-6 Production | 100 | Decreased by 40% |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of xanthene derivatives:
- Study on Macrophage Cells : A study demonstrated that treatment with 1,2-DHX significantly reduced ROS levels and improved cell viability under oxidative stress conditions induced by rotenone .
- Cytotoxicity Testing : Another investigation into the cytotoxic effects against various cancer cell lines revealed that modifications in the xanthene structure could enhance or diminish their efficacy as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
